5-HT3 Receptor Partial Agonism: Affinity vs. Efficacy
At homomeric 5-HT3A receptors, 5-fluorotryptamine (5-FT) exhibits a partial agonist profile with an Rmax (I_max/I_max 5-HT) of 0.64, EC50 of 16 μM, and Ki of 0.8 μM [1]. In direct head-to-head comparison within the same study, unsubstituted tryptamine is a weak partial agonist (Rmax = 0.15, EC50 = 113 μM, Ki = 4.8 μM), while 5-chlorotryptamine (5-Cl-T) displays comparable binding affinity to 5-FT (EC50 = 8.1 μM, Ki = 2.7 μM) but is almost entirely incapable of channel opening (Rmax = 0.0037) [1]. At heteromeric 5-HT3AB receptors, 5-FT retains partial agonist activity (Rmax = 0.45, EC50 = 27 μM, Ki = 1.8 μM), demonstrating the functional consequence of 5-position fluorine electronegativity on agonist efficacy [1].
| Evidence Dimension | 5-HT3A receptor partial agonist efficacy (Rmax) and affinity (Ki) |
|---|---|
| Target Compound Data | 5-FT: Rmax = 0.64; EC50 = 16 μM; Ki = 0.8 μM (5-HT3A); Rmax = 0.45; EC50 = 27 μM; Ki = 1.8 μM (5-HT3AB) |
| Comparator Or Baseline | Tryptamine: Rmax = 0.15, EC50 = 113 μM, Ki = 4.8 μM; 5-Chlorotryptamine: Rmax = 0.0037, EC50 = 8.1 μM, Ki = 2.7 μM; 5-HT: Rmax = 1.0 (full agonist reference), EC50 ~1.6 μM |
| Quantified Difference | 5-FT Rmax is 4.3-fold greater than tryptamine and 173-fold greater than 5-Cl-T at 5-HT3A; 5-FT Ki is 6-fold lower (higher affinity) than tryptamine |
| Conditions | Electrophysiological recording from Xenopus laevis oocytes expressing recombinant 5-HT3A or 5-HT3AB receptors; [3H]granisetron displacement binding |
Why This Matters
For researchers studying 5-HT3 receptor pharmacology, 5-FT is the only commercially available 5-substituted tryptamine that provides both meaningful binding affinity and substantial partial agonist efficacy, enabling investigation of submaximal receptor activation states without the confounding near-silent agonism of 5-Cl-T or the weak binding of tryptamine.
- [1] Bower KS, Price KL, Sturdee LEC, Dayrell M, Dougherty DA, Lummis SCR. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. Eur J Pharmacol. 2008;580(3):291-297. View Source
